[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate
Description
Historical Development and Research Evolution
Fosfestrol’s origins date to 1941, when it was first patented as a water-soluble estrogen derivative. Early clinical interest emerged from the work of Charles Huggins, who demonstrated the efficacy of estrogens in prostate cancer management. By 1955, fosfestrol was introduced under the brand name Honvan in the U.S. and ST 52 in France, marking its transition from laboratory curiosity to clinical tool.
Key milestones include:
- 1952 : Conjugated estrogens and DES sulfate were reported effective against prostate cancer via intravenous administration, paving the way for fosfestrol’s development.
- 1955 : Flocks et al. published seminal studies on intravenous fosfestrol, establishing dosing protocols still referenced today (600–1,200 mg/day IV).
- 2000s : Shift toward oral administration (100 mg thrice daily) demonstrated comparable efficacy with reduced thromboembolic risks.
Despite the advent of GnRH agonists, fosfestrol remains relevant in castration-resistant prostate cancer (CRPC), particularly in resource-limited settings.
Significance in Medicinal Chemistry
Fosfestrol’s design as a prodrug addresses DES’s limitations—poor solubility and systemic toxicity. Its diphosphate groups enable:
- Targeted Activation : Prostate acid phosphatase (PAP) hydrolyzes fosfestrol to DES selectively in prostate tissue, minimizing off-target effects.
- Improved Pharmacokinetics : Oral bioavailability increases due to reduced first-pass metabolism compared to DES.
Structural-Activity Relationships (SAR)
| Feature | Role in Activity | Source |
|---|---|---|
| Phenolic hydroxyl groups | High estrogen receptor affinity | |
| Diphosphate ester | Prodrug activation via PAP | |
| Ethyl side chains | Enhanced lipophilicity and half-life |
This SAR profile underpins fosfestrol’s dual role as an estrogen receptor agonist and cytotoxic agent via mitochondrial disruption.
Current Research Landscape
Recent advances focus on optimizing delivery and overcoming resistance:
Nanotechnology Innovations
Clinical Trials
Nomenclature and Classification
Fosfestrol’s nomenclature reflects its chemical and therapeutic identity:
Systematic Nomenclature
Classification
Properties
IUPAC Name |
[4-[4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLORYLAYLIXTID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859452 | |
| Record name | [(3E)-Hex-3-ene-3,4-diyl]di(4,1-phenylene) bis[dihydrogen (phosphate)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13425-53-1 | |
| Record name | Phenol, 4,4′-(1,2-diethyl-1,2-ethenediyl)bis-, 1,1′-bis(dihydrogen phosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13425-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Molecular Architecture and Key Functional Groups
The compound features a central (Z)-configured hex-3-en-3-yl bridge connecting two para-substituted phenyl rings, each bearing a dihydrogen phosphate group. The molecular formula is C₁₈H₂₂O₈P₂ , with a molecular weight of 428.3 g/mol . The Z stereochemistry necessitates precise control during the formation of the double bond, while the phosphate groups introduce hydrophilicity and ionic character.
Retrosynthetic Analysis
Retrosynthetically, the molecule can be divided into:
-
The (Z)-stilbene core: Synthesized via coupling reactions.
-
Phosphate groups: Introduced via phosphorylation of phenolic -OH groups.
This bifurcation informs the two primary stages of synthesis: core assembly and functionalization .
Synthesis of the (Z)-Stilbene Core
Wittig Reaction for Double Bond Formation
The Wittig reaction is a cornerstone for constructing the (Z)-configured double bond. A ylide generated from triphenylphosphine and ethyl bromide reacts with a benzaldehyde derivative to form the stilbene framework. For example:
Ar represents the substituted phenyl group. Stereoselectivity (Z vs. E) is controlled by ylide stability and reaction conditions.
Optimization of Z-Selectivity
McMurry Coupling for Symmetric Systems
McMurry coupling of two 4-hydroxypropiophenone derivatives using titanium(IV) chloride and zinc amalgam yields the (Z)-stilbene diol:
This method is advantageous for symmetric systems but requires careful handling of air-sensitive reagents.
Phosphorylation of Phenolic Hydroxyl Groups
Phosphorus Oxychloride (POCl₃) Method
The most widely reported phosphorylation method involves reacting the stilbene diol with POCl₃ in anhydrous conditions:
Reaction Mechanism
-
Formation of phosphate triester :
-
Hydrolysis to dihydrogen phosphate :
Pyridine or triethylamine is used to scavenge HCl, preventing side reactions.
Industrial-Scale Considerations
Phosphoric Acid with Carbodiimides
Using dicyclohexylcarbodiimide (DCC) as an activating agent, phosphoric acid directly reacts with phenolic -OH groups:
This method avoids harsh conditions but requires extended reaction times (24–48 hours).
Phenyl Dichlorophosphate
Phenyl dichlorophosphate offers milder reactivity:
Intermediate isolation steps complicate scalability but improve purity.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
³¹P NMR : A singlet at δ 0–2 ppm confirms the presence of phosphate groups.
-
High-resolution MS : Molecular ion peak at m/z 428.0789 ([M−H]⁻) validates the molecular formula.
Comparative Analysis of Methods
| Method | Reagent | Temperature (°C) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| POCl₃/Pyridine | POCl₃ | 0–5 | 85–90 | 95 | High |
| H₃PO₄/DCC | H₃PO₄ | 25 | 70–75 | 85 | Moderate |
| Phenyl Dichlorophosphate | Cl₂P(O)OPh | 40 | 80–85 | 90 | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: Fosfestrol undergoes various chemical reactions, including:
Hydrolysis: Fosfestrol can be hydrolyzed to release diethylstilbestrol and phosphoric acid.
Oxidation: Under oxidative conditions, fosfestrol can be converted into its corresponding oxidized products.
Substitution: Fosfestrol can undergo substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Diethylstilbestrol and phosphoric acid.
Oxidation: Oxidized derivatives of fosfestrol.
Substitution: Substituted derivatives of fosfestrol.
Scientific Research Applications
Fosfestrol has several scientific research applications, including:
Mechanism of Action
Fosfestrol exerts its effects by acting as an agonist of the estrogen receptor, the biological target of estrogens like estradiol. It is converted into diethylstilbestrol in the body, which then binds to estrogen receptors and modulates gene expression. This leads to the inhibition of testosterone production and the suppression of prostate cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Combretastatin A-4 Phosphate (CA-4P)
- Structure: CA-4P is a monophosphate prodrug of combretastatin A-4 (CA-4), containing a trimethoxyphenyl (TMP) group and a single ethenyl linkage.
- Key Differences :
- The target compound has a hex-3-en-3-yl backbone (vs. ethenyl in CA-4P), which may confer greater conformational flexibility.
- Dual phosphorylation (vs. single phosphate in CA-4P) likely improves solubility but may alter pharmacokinetics (e.g., slower enzymatic activation to the active metabolite).
- Biological Activity : CA-4P disrupts tumor vasculature by binding β-tubulin (IC₅₀ ~1–10 nM). The extended aliphatic chain in the target compound could reduce binding affinity due to steric hindrance, though this remains speculative without empirical data .
OXi4503 (3-Methoxy-2-Phosphonooxy-6-[(Z)-2-(3,4,5-Trimethoxyphenyl)Ethenyl]Phenyl Dihydrogen Phosphate)
- Structure: Shares a phosphonooxy group and (Z)-configured ethenyl linkage but differs in substituents (trimethoxyphenyl vs. 4-phosphonooxyphenyl).
- Key Differences :
- The target compound lacks methoxy groups, which are critical for tubulin binding in CA-4 derivatives.
- Dual phosphorylation may enhance solubility but reduce membrane permeability compared to OXi4503’s single phosphate.
- Clinical Relevance : OXi4503 advanced to Phase II trials for solid tumors, demonstrating vascular disruption and apoptosis induction. The target compound’s efficacy would depend on its ability to balance solubility and cellular uptake .
4-[(Z)-3-(4-Hydroxyphenyl)Hex-2-en-2-yl]Phenol (Non-Phosphorylated Analog)
- Structure : Identical backbone but with hydroxyl groups instead of phosphates.
- Key Differences: LogP: The hydroxyl analog has LogP = 4.83 (lipophilic), whereas phosphorylation in the target compound would reduce LogP significantly (estimated <2.0), improving aqueous solubility. The phosphorylated version acts as a prodrug, relying on phosphatases for activation in vivo .
Comparative Data Table
Research Findings and Implications
- Structural Optimization: The dual phosphorylation in the target compound addresses solubility limitations seen in hydroxylated analogs (e.g., 4-[(Z)-3-(4-hydroxyphenyl)hex-2-en-2-yl]phenol) but may require optimized prodrug activation kinetics .
- Future Directions : Comparative in vivo studies are needed to evaluate vascular disruption efficacy, metabolic stability, and toxicity relative to established MTAs like OXi4503.
Biological Activity
The compound [4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate, also known by its IUPAC name and CAS number 13425-53-1, is a synthetic nonsteroidal estrogen related to diethylstilbestrol (DES). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of hormone-responsive cancers such as prostate cancer. Understanding its biological activity is crucial for elucidating its mechanism of action and therapeutic efficacy.
- Molecular Formula : C18H22O8P2
- Molecular Weight : 428.3 g/mol
- CAS Number : 13425-53-1
The biological activity of this compound primarily involves its role as a prodrug for diethylstilbestrol. Upon administration, it undergoes metabolic conversion to release diethylstilbestrol, which binds to estrogen receptors, leading to various cellular responses.
Estrogen Receptor Interaction
- Binding Affinity : The compound exhibits a high binding affinity for estrogen receptors (ERα and ERβ), similar to DES.
- Transcriptional Activation : Activation of these receptors leads to the transcription of genes involved in cell proliferation and differentiation.
Anticancer Effects
Research indicates that the compound has significant anticancer properties:
- Prostate Cancer : Studies have shown that it can inhibit the growth of prostate cancer cells by inducing apoptosis and inhibiting cell cycle progression.
- Mechanisms :
- Suppression of androgen receptor signaling.
- Induction of oxidative stress in cancer cells.
Case Studies
-
In Vitro Studies :
- A study demonstrated that prostate cancer cell lines treated with this compound exhibited reduced viability compared to untreated controls.
- Apoptotic markers such as caspase activation were significantly elevated in treated cells.
-
In Vivo Studies :
- Animal models treated with the compound showed decreased tumor size and improved survival rates compared to control groups receiving no treatment or placebo.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| Anticancer | Inhibition of prostate cancer growth | Induction of apoptosis, cell cycle arrest |
| Estrogen Receptor Binding | High affinity for ERα and ERβ | Activation of estrogen-responsive genes |
| Oxidative Stress Induction | Increased reactive oxygen species | Disruption of cellular homeostasis |
Safety and Toxicity
While the compound shows promise in treating hormone-sensitive cancers, its safety profile must be considered:
- Toxicological Studies : Limited studies suggest potential toxicity at high doses, necessitating further investigation into dose-response relationships.
- Long-term Effects : The long-term impact on reproductive health and other organ systems remains under-researched.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for this compound?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or phosphoesterification, as described for structurally analogous phosphate esters . Key steps include:
- Use of Pd(PPh₃)₂ catalysts for cross-coupling reactions.
- Purification via silica gel chromatography.
Q. How should researchers assess the compound’s stability under experimental conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal Stability : Use thermogravimetric analysis (TGA) to evaluate decomposition temperatures.
- Hydrolytic Stability : Monitor phosphate ester bond integrity in aqueous buffers (pH 4–9) via ³¹P NMR .
- Photostability : Expose to UV-Vis light and track degradation products using LC-HRMS .
Q. What analytical techniques are critical for confirming structural integrity?
- HRMS : Validate molecular weight (e.g., exact mass ±0.001 Da) .
- ATR-FTIR : Identify vibrational modes of phosphate groups (P=O at ~1250 cm⁻¹, P-O-C at ~1050 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable) or DFT calculations to resolve Z/E configuration .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during synthesis optimization?
- Case Study : Discrepancies in ¹H NMR signals may arise from dynamic rotational isomerism in the hex-3-ene backbone.
- Methodology :
- Perform variable-temperature NMR to identify coalescence points for rotamers.
- Compare experimental data with computational models (e.g., DFT-based chemical shift predictions) .
- Use 2D NMR (COSY, NOESY) to assign stereochemistry unambiguously .
Q. What structural dynamics influence the compound’s phase behavior in solid-state applications?
- Key Findings :
- Bis-phosphate esters exhibit less-ordered crystalline arrangements due to steric hindrance from phosphonooxy groups, as shown in ATR-FTIR studies .
- Phase transitions can be monitored via DSC, revealing glass transition temperatures (Tg) influenced by hydrogen-bonding networks .
Q. How does the compound’s biological activity compare to structurally related phosphate esters (e.g., resveratrol triphosphate)?
- Mechanistic Insights :
- The biphenylhexene backbone may enhance membrane permeability compared to resveratrol derivatives, as seen in cellular uptake assays .
- Phosphorylation at the 4-position optimizes interaction with kinase active sites (e.g., SYK inhibition analogs) .
- Methodology :
- Perform competitive binding assays (SPR or ITC) to quantify affinity for target enzymes.
- Use fluorescent probes (e.g., dansyl-labeled analogs) to track intracellular localization .
Q. What degradation pathways dominate under physiological conditions, and how can they be mitigated?
- Pathways :
- Enzymatic Hydrolysis : Phosphatase-mediated cleavage of phosphate esters, as observed in serum stability assays .
- Oxidative Degradation : Radical-mediated oxidation of the hex-3-ene moiety, detected via ESR spin-trapping .
- Mitigation Strategies :
- Introduce electron-withdrawing substituents (e.g., fluorine) to stabilize the alkene .
- Formulate with antioxidants (e.g., ascorbic acid) to suppress oxidative pathways .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
